Cas no 201224-78-4 (Benzenesulfonamide, 2-amino-5-(trifluoromethyl)-)

Benzenesulfonamide, 2-amino-5-(trifluoromethyl)- 化学的及び物理的性質

名前と識別子

-

- Benzenesulfonamide, 2-amino-5-(trifluoromethyl)-

- 2-AMINO-5-TRIFLUOROMETHYL-BENZENESULFONAMIDE

- 2-AMINO-5-(TRIFLUOROMETHYL)BENZENESULPHONAMIDE

- 201224-78-4

- 2-amino-5-(trifluoromethyl)benzenesulfonamide

- AKOS015964047

- 2-amino-5-(trifluoromethyl)benzene-1-sulfonamide

- 2-Amino-5-(trifluoromethyl)benzenesulphonamide

- SCHEMBL5357312

- 2-amino-5-trifluoromethylbenzenesulfonamide

- MFCD08741369

-

- MDL: MFCD08741369

- インチ: InChI=1S/C7H7F3N2O2S/c8-7(9,10)4-1-2-5(11)6(3-4)15(12,13)14/h1-3H,11H2,(H2,12,13,14)

- InChIKey: DUUMQJFIEARDDL-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 240.01803313Da

- どういたいしつりょう: 240.01803313Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 322

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 94.6Ų

- 疎水性パラメータ計算基準値(XlogP): 1.1

Benzenesulfonamide, 2-amino-5-(trifluoromethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | PC2825-1g |

2-Amino-5-(trifluoromethyl)benzenesulphonamide |

201224-78-4 | 95% | 1g |

£675.00 | 2025-02-21 | |

| 1PlusChem | 1P01FHXD-1g |

2-Amino-5-(trifluoromethyl)benzenesulphonamide |

201224-78-4 | 1g |

$1018.00 | 2023-12-19 | ||

| abcr | AB274850-250 mg |

2-Amino-5-(trifluoromethyl)benzenesulfonamide, 98%; . |

201224-78-4 | 98% | 250 mg |

€298.00 | 2023-07-20 | |

| abcr | AB274850-250mg |

2-Amino-5-(trifluoromethyl)benzenesulfonamide, 98%; . |

201224-78-4 | 98% | 250mg |

€298.00 | 2025-02-19 | |

| A2B Chem LLC | AY01889-250mg |

2-Amino-5-(trifluoromethyl)benzenesulphonamide |

201224-78-4 | 250mg |

$364.00 | 2024-04-20 | ||

| 1PlusChem | 1P01FHXD-250mg |

2-Amino-5-(trifluoromethyl)benzenesulphonamide |

201224-78-4 | 250mg |

$353.00 | 2023-12-19 | ||

| abcr | AB274850-1 g |

2-Amino-5-(trifluoromethyl)benzenesulfonamide, 98%; . |

201224-78-4 | 98% | 1 g |

€795.00 | 2023-07-20 | |

| Apollo Scientific | PC2825-250mg |

2-Amino-5-(trifluoromethyl)benzenesulphonamide |

201224-78-4 | 95% | 250mg |

£225.00 | 2025-02-21 | |

| abcr | AB274850-1g |

2-Amino-5-(trifluoromethyl)benzenesulfonamide, 98%; . |

201224-78-4 | 98% | 1g |

€795.00 | 2025-02-19 | |

| A2B Chem LLC | AY01889-1g |

2-Amino-5-(trifluoromethyl)benzenesulphonamide |

201224-78-4 | 1g |

$1008.00 | 2024-04-20 |

Benzenesulfonamide, 2-amino-5-(trifluoromethyl)- 関連文献

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

-

6. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

Benzenesulfonamide, 2-amino-5-(trifluoromethyl)-に関する追加情報

Benzenesulfonamide, 2-amino-5-(trifluoromethyl)- (CAS No. 201224-78-4)

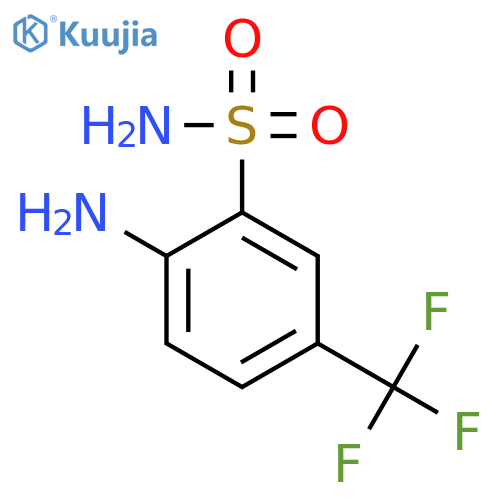

The compound Benzenesulfonamide, 2-amino-5-(trifluoromethyl)- (CAS No. 201224-78-4) is a highly specialized organic compound with significant applications in various fields of chemistry and pharmacology. This compound belongs to the class of sulfonamides, which are widely recognized for their versatile properties and potential in drug design. The molecular structure of this compound features a benzene ring substituted with an amino group at the 2-position and a trifluoromethyl group at the 5-position, along with a sulfonamide functional group. These structural elements contribute to its unique chemical reactivity and biological activity.

Recent advancements in chemical synthesis have enabled the precise construction of Benzenesulfonamide, 2-amino-5-(trifluoromethyl)-, allowing researchers to explore its potential in drug discovery. The presence of the trifluoromethyl group introduces electron-withdrawing effects, which can enhance the stability and bioavailability of the compound. Additionally, the sulfonamide group is known for its ability to act as a bioisostere, making it a valuable component in medicinal chemistry.

One of the most promising applications of Benzenesulfonamide, 2-amino-5-(trifluoromethyl)- lies in its role as an intermediate in the synthesis of bioactive molecules. For instance, studies have shown that this compound can serve as a building block for developing inhibitors targeting specific enzymes or receptors involved in disease pathways. Its ability to modulate enzyme activity makes it a candidate for therapeutic interventions in areas such as oncology and neurodegenerative diseases.

The synthesis of Benzenesulfonamide, 2-amino-5-(trifluoromethyl)- involves multi-step reactions that require meticulous control over reaction conditions to achieve high yields and purity. Researchers have employed various strategies, including nucleophilic aromatic substitution and coupling reactions, to construct this compound efficiently. The use of modern catalytic systems has further enhanced the scalability of these methods, making them suitable for both academic and industrial settings.

In terms of biological evaluation, Benzenesulfonamide, 2-amino-5-(trifluoromethyl)- has demonstrated selectivity towards certain protein targets, highlighting its potential as a lead compound for drug development. Preclinical studies have indicated that this compound exhibits favorable pharmacokinetic properties, including good absorption and moderate clearance rates. These characteristics are crucial for ensuring that the compound can reach its target site in sufficient concentrations to exert its therapeutic effects.

Moreover, the incorporation of fluorine atoms in the trifluoromethyl group imparts unique physicochemical properties to Benzenesulfonamide, 2-amino-5-(trifluoromethyl)-. Fluorine's electronegativity enhances the lipophilicity of the molecule while maintaining its solubility in aqueous environments. This balance is essential for designing drugs that can navigate biological barriers effectively.

Recent collaborative efforts between academic institutions and pharmaceutical companies have focused on leveraging Benzenesulfonamide, 2-amino-5-(trifluoromethyl)- as a scaffold for developing next-generation therapeutics. By modifying substituents on the benzene ring or altering the sulfonamide group, researchers aim to optimize the compound's efficacy and safety profiles.

In conclusion, Benzenesulfonamide, 2-amino-5-(trifluoromethyl)- (CAS No. 201224-78-4) represents a significant advancement in organic chemistry with vast potential across multiple disciplines. Its unique structure, coupled with cutting-edge synthetic methodologies and biological insights, positions it as a key player in future drug discovery efforts.

201224-78-4 (Benzenesulfonamide, 2-amino-5-(trifluoromethyl)-) 関連製品

- 1805187-57-8(3-(Aminomethyl)-2-cyano-4-(difluoromethyl)pyridine-6-acetonitrile)

- 1689538-76-8(2,4-Dichloro-3-methoxyphenylboronic acid pinacol ester)

- 76344-95-1(5-Phenylisoxazole-4-carboxylic acid)

- 720677-75-8(ethyl 4-3-(5-ethylfuran-2-yl)propanamidobenzoate)

- 56985-88-7(1,1'-Biphenyl, 2-fluoro-4-iodo-)

- 1805542-92-0(Methyl 3-(bromomethyl)-2-(difluoromethyl)-4-iodopyridine-6-acetate)

- 2171269-13-7((1s,3s)-3-4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 2172066-32-7(4,4-difluoro-1-1-(hydroxymethyl)-2-methylcyclopropylcyclohexan-1-ol)

- 2108550-91-8(3-(8-Methyl-1,2,3,4-tetrahydro-5H-pyrido4,3-bindol-5-yl)propanoic acid hydrochloride)

- 14287-98-0(N,N,N',N'-Tetrabutylmalonamide)